1-Bromo-2,3,4-trimethylhexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-bromo-2,3,4-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-7(2)9(4)8(3)6-10/h7-9H,5-6H2,1-4H3 |
InChI Key |
KUPXBPMYTBVUGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2,3,4 Trimethylhexane
Retrosynthetic Analysis of 1-Bromo-2,3,4-trimethylhexane
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, often commercially available, starting materials. wikipedia.org This process allows for the logical planning of a synthetic route.
The most logical initial disconnection for this compound is the carbon-bromine (C-Br) bond. This is a type of Functional Group Interconversion (FGI), which transforms the target alkyl bromide into its corresponding alcohol precursor, 2,3,4-trimethylhexan-1-ol. This transformation is synthetically straightforward in the forward direction, as primary alcohols can be readily converted to primary alkyl bromides.
The next stage of the analysis focuses on the carbon skeleton of the alcohol precursor. The C3-C4 bond is a strategic location for a C-C disconnection. This break simplifies the molecule into two smaller fragments: a four-carbon aldehyde and a five-carbon organometallic reagent. This approach allows for the sequential construction of the chiral centers.
Key Retrosynthetic Disconnections:
C1-Br Bond (FGI): This disconnection simplifies the target to the precursor alcohol, 2,3,4-trimethylhexan-1-ol.
C3-C4 Bond (C-C Disconnection): This breaks the alcohol precursor into smaller, manageable fragments suitable for a convergent synthesis.
The primary challenge in synthesizing this compound lies in controlling the absolute and relative stereochemistry of the three chiral centers at C2, C3, and C4. A robust synthetic plan must incorporate stereoselective reactions to build each center with a defined configuration.
The retrosynthetic plan suggests that the stereochemistry should be established during the formation of the alcohol precursor, 2,3,4-trimethylhexan-1-ol. The final bromination step, converting the primary alcohol to the alkyl bromide, occurs at a non-stereogenic center (C1) and therefore should not affect the stereointegrity of the molecule if appropriate reagents are used. The strategic focus is thus on the asymmetric synthesis of the alcohol. This can be achieved by employing chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions during the C-C bond formation.
Reaction Mechanism Elucidation in this compound Synthesis
The synthesis of this compound from its parent alkane typically proceeds through a free-radical chain mechanism. allen.invedantu.com This mechanism is characterized by three main stages: initiation, propagation, and termination. byjus.com
Mechanistic Pathways of Halogenation Reactions Relevant to this compound
The free-radical halogenation of an alkane involves the following steps: unacademy.comvedantu.com
Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This step requires energy in the form of heat or UV light. allen.in
Br₂ --(heat or UV light)--> 2 Br•
Propagation: The bromine radical then abstracts a hydrogen atom from the alkane (2,3,4-trimethylhexane) to form a hydrogen bromide (HBr) molecule and an alkyl radical. This is the rate-determining step and dictates the regioselectivity of the reaction. The abstraction of a hydrogen atom will preferentially occur at the position that leads to the most stable alkyl radical.
R-H + Br• → R• + HBr
The resulting alkyl radical then reacts with another molecule of bromine to form the alkyl bromide product and a new bromine radical, which can continue the chain reaction.
R• + Br₂ → R-Br + Br•
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways:
Br• + Br• → Br₂ R• + Br• → R-Br R• + R• → R-R
Stereochemical Outcomes of Synthetic Pathways to this compound
The stereochemistry of the product is determined during the propagation step when the alkyl radical reacts with the bromine molecule. The alkyl radical intermediate is typically trigonal planar and sp²-hybridized. chemistrysteps.comlibretexts.orgpressbooks.pub
If the carbon atom bearing the radical becomes a stereocenter in the product, the incoming bromine atom can attack from either face of the planar radical with equal probability. chemistrysteps.comlibretexts.org This results in the formation of a racemic mixture of the two enantiomers (R and S). chemistrysteps.compressbooks.pub
In the case of the formation of this compound, the bromine atom is attached to a primary carbon that is not a stereocenter. However, the starting material, 2,3,4-trimethylhexane (B1604865), has chiral centers at positions 2, 3, and 4. If the starting material is a single enantiomer or a mixture of diastereomers, the stereochemistry at these centers will be retained in the product as the reaction does not involve these chiral centers.
The table below summarizes the key aspects of the synthetic methodologies discussed.
| Aspect | Description |
| Primary Synthetic Method | Free-radical bromination of 2,3,4-trimethylhexane. |
| Initiation | Heat or UV light to generate bromine radicals. |
| Regioselectivity | Bromination is highly selective for tertiary C-H bonds, making the synthesis of the C1-bromo isomer challenging. |
| Protecting Groups | Generally not applicable for direct alkane bromination but relevant for syntheses from functionalized precursors. |
| Catalytic Methods | Photosensitizers, heterogeneous catalysts, and oxidative systems can be employed, potentially offering milder conditions. |
| Reaction Mechanism | Proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. |
| Stereochemical Outcome | The reaction at a prochiral center would lead to a racemic mixture. For this compound, the existing stereocenters in the precursor are retained. |
Stereochemical Investigations of 1 Bromo 2,3,4 Trimethylhexane
Chiral Centers and Stereoisomerism in 1-Bromo-2,3,4-trimethylhexane
The molecular structure of this compound possesses three chiral centers, which are carbon atoms bonded to four different substituent groups. Specifically, carbons at positions 2, 3, and 4 of the hexane chain are stereogenic.
Carbon-2 (C2) is bonded to a hydrogen atom (-H), a bromomethyl group (-CH₂Br), a methyl group (-CH₃), and the rest of the carbon chain (-CH(CH₃)CH(CH₃)CH₂CH₃).
Carbon-3 (C3) is attached to a hydrogen atom (-H), a methyl group (-CH₃), and two different alkyl groups at the C2 and C4 positions.
Carbon-4 (C4) is connected to a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the remainder of the substituted chain at the C3 position.
The presence of three distinct chiral centers means that the maximum number of possible stereoisomers is 2³, or eight. These eight stereoisomers consist of four pairs of enantiomers.
Enantiomeric and Diastereomeric Forms
The eight stereoisomers of this compound can be classified into two main relationships: enantiomers and diastereomers.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, an example of an enantiomeric pair would be the (2R, 3R, 4R) isomer and the (2S, 3S, 4S) isomer. Enantiomers share identical physical properties such as boiling point and solubility but differ in their interaction with plane-polarized light.
Diastereomers are stereoisomers that are not mirror images of one another. This relationship exists between any two stereoisomers of this compound that are not enantiomers. For instance, the (2R, 3R, 4R) isomer and the (2R, 3S, 4R) isomer are diastereomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation and individual characterization.
Nomenclature of Stereoisomers (R/S Configuration)
The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities (1-4) to the four groups attached to the chiral carbon based on atomic number. chemistrysteps.com
Priority Assignment for this compound:
At C2:
-CH₂Br (The C1 is bonded to Br, which has the highest atomic number)
-CH(CH₃)CH(CH₃)CH₂CH₃ (The C3 group)
-CH₃
-H
At C3:
-CH(CH₃)CH₂Br (The C2 group, containing the bromine atom further down the chain)
-CH(CH₃)CH₂CH₃ (The C4 group)
-CH₃
-H
At C4:
-CH(CH₃)CH(CH₃)CH₂Br (The C3 group)
-CH₂CH₃
-CH₃
-H
After assigning priorities, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The configuration is assigned as 'R' (from the Latin rectus for right) if the sequence from priority 1 to 2 to 3 is clockwise, and 'S' (from the Latin sinister for left) if the sequence is counterclockwise. youtube.comlibretexts.org This system provides a unique and unambiguous name for each of the eight stereoisomers, such as (2R,3S,4R)-1-bromo-2,3,4-trimethylhexane.
Stereochemical Assignment Methodologies for this compound
The definitive assignment of the specific stereochemistry of this compound isomers relies on experimental techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the three-dimensional structure of organic molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of this compound
NMR spectroscopy distinguishes between diastereomers because their different spatial arrangements result in distinct magnetic environments for their nuclei. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide crucial data for stereochemical assignment.
In ¹H NMR spectroscopy, diastereomers exhibit different spectra. The protons attached to or near the chiral centers will have unique chemical shifts (δ) and spin-spin coupling constants (J) for each diastereomer.
Chemical Shifts (δ): The precise chemical shift of a proton is sensitive to its local electronic environment, which is altered by the spatial orientation of nearby atoms and functional groups. In different diastereomers, the protons on C2, C3, and C4, as well as the adjacent methyl protons, will experience different shielding or deshielding effects, leading to measurable differences in their chemical shifts.
Coupling Constants (J): The vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbons (e.g., H-C2 and H-C3), is highly dependent on the dihedral angle between them, as described by the Karplus equation. Since diastereomers have different stable conformations, these dihedral angles vary, resulting in different ³J values. This variation is a powerful diagnostic tool for determining relative stereochemistry.
The following table illustrates hypothetical ¹H NMR data for two diastereomers of this compound, highlighting the expected differences in key parameters.
| Proton | Diastereomer A (e.g., 2R,3R,4R) Chemical Shift (δ, ppm) | Diastereomer A ³J (Hz) | Diastereomer B (e.g., 2R,3S,4R) Chemical Shift (δ, ppm) | Diastereomer B ³J (Hz) |
| H on C2 | 3.65 | ³J_H2-H3 = 4.5 | 3.72 | ³J_H2-H3_ = 8.2 |
| H on C3 | 1.98 | ³J_H3-H4_ = 5.1 | 2.05 | ³J_H3-H4_ = 7.5 |
| H on C4 | 1.85 | 1.91 | ||
| CH₃ on C2 | 1.05 | 1.09 | ||
| CH₃ on C3 | 0.95 | 0.92 | ||
| CH₃ on C4 | 0.88 | 0.90 |
Note: The data presented is illustrative to demonstrate the principles of NMR analysis for stereoisomers.
Just as with protons, the carbon nuclei in diastereomers exist in different chemical environments and therefore resonate at different frequencies in a ¹³C NMR spectrum. The chemical shifts of the carbons forming the chiral centers (C2, C3, C4) and their immediate neighbors are particularly sensitive to stereochemical changes.
A key phenomenon is the "gamma-gauche effect," where steric compression between a carbon atom and a substituent in a gauche (staggered at 60°) conformation causes a shielding effect, shifting the carbon's signal upfield (to a lower δ value). researchgate.net By comparing the ¹³C chemical shifts of different diastereomers, the relative configurations can often be deduced. Carbons involved in more sterically crowded arrangements will typically display upfield shifts compared to those in less crowded diastereomers.
The table below provides hypothetical ¹³C NMR chemical shift data for two diastereomers to illustrate these expected differences.
| Carbon | Diastereomer A (e.g., 2R,3R,4R) Chemical Shift (δ, ppm) | Diastereomer B (e.g., 2R,3S,4R) Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | 35.4 | 35.8 |
| C2 (Chiral) | 45.2 | 46.1 |
| C3 (Chiral) | 38.9 | 37.5 |
| C4 (Chiral) | 36.7 | 36.9 |
| C5 | 25.1 | 25.3 |
| C6 | 11.5 | 11.6 |
| CH₃ on C2 | 16.8 | 17.3 |
| CH₃ on C3 | 15.1 | 14.2 |
| CH₃ on C4 | 14.5 | 14.8 |
Note: The data presented is illustrative to demonstrate the principles of NMR analysis for stereoisomers.
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Proximity and Connectivity in Stereoisomers
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like the stereoisomers of this compound. By spreading NMR signals across two frequency axes, these techniques reveal correlations between different nuclei, providing detailed information about connectivity and spatial proximity. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). wikipedia.orglongdom.org For this compound, a COSY spectrum would reveal cross-peaks connecting protons on adjacent carbons. For instance, the proton at C2 would show a correlation to the protons of its methyl group and the proton at C3. This allows for the systematic mapping of the proton network along the hexane backbone, which is the first step in assigning the complex proton NMR spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is crucial for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. In the context of this compound's diastereomers, NOESY can differentiate between them by revealing specific spatial proximities. For example, a syn relationship between the methyl groups on C2 and C3 in one diastereomer would result in a NOESY cross-peak between their respective protons, which would be absent in the anti diastereomer.
Heteronuclear Single Quantum Coherence (HSQC/HMQC): The HSQC (or HMQC) experiment correlates proton signals with the carbon signals to which they are directly attached (¹J-C-H). libretexts.orglibretexts.org This technique is invaluable for assigning the ¹³C NMR spectrum. After assigning the proton signals using COSY, the HSQC spectrum allows for the direct assignment of the corresponding carbon atoms in the this compound structure.
A hypothetical data table summarizing expected key 2D NMR correlations for a specific stereoisomer of this compound is presented below.
| Proton(s) | COSY Correlations | NOESY Correlations (Illustrative) | HMBC Correlations |
| H on C2 | H on C3, Protons of CH₃ at C2 | Protons of CH₃ at C3 | C1, C3, C4, CH₃ at C2 |
| H on C3 | H on C2, H on C4 | Protons of CH₃ at C4 | C2, C4, C5, CH₃ at C3 |
| H on C4 | H on C3, Protons on C5 | Protons on C5 | C2, C3, C5, C6, CH₃ at C4 |
| Protons on C1 | H on C2 | H on C3 | C2, C3 |
Chiral Chromatography Techniques for Stereoisomer Separation of this compound
Chiral chromatography is a critical technique for the physical separation of stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. gcms.cz
Chiral Gas Chromatography (GC) is a highly sensitive method used to separate and quantify the enantiomers of volatile compounds. libretexts.org For a given diastereomer of this compound, which exists as a pair of enantiomers, chiral GC can be used to determine the enantiomeric excess (ee). When a racemic mixture is injected onto a column containing a chiral stationary phase (e.g., a cyclodextrin derivative), the two enantiomers are resolved into two distinct peaks. mit.edu The enantiomeric excess is calculated from the relative areas of these two peaks.
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Below is a table of hypothetical chiral GC data for the separation of the enantiomers of one diastereomer of this compound.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (2R,3R,4R) | 15.2 | 75000 | 50.0 |
| (2S,3S,4S) | 15.8 | 25000 | 50.0 |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating mixtures of compounds. While diastereomers have different physical properties and can sometimes be separated on achiral stationary phases, chiral HPLC offers superior resolution. nih.gov A mixture containing all the stereoisomers of this compound can be resolved using a chiral column. The differing interactions between each stereoisomer and the chiral stationary phase lead to distinct elution times, allowing for the separation and isolation of each diastereomer. hplc.eu
A hypothetical separation of a mixture of four diastereomers of this compound is shown in the table below.
| Stereoisomer Pair (Diastereomer) | Retention Time (min) |
| (2R,3R,4S) / (2S,3S,4R) | 12.5 |
| (2R,3S,4R) / (2S,3R,4S) | 14.1 |
| (2R,3R,4R) / (2S,3S,4S) | 16.3 |
| (2R,3S,4S) / (2S,3R,4R) | 17.9 |
Optical Rotation and Circular Dichroism (CD) Spectroscopy in Stereochemical Characterization of this compound
Chiroptical techniques measure the interaction of chiral molecules with polarized light and are fundamental to stereochemical characterization.
Optical Rotation: Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. wikipedia.org Enantiomers rotate light by equal magnitudes but in opposite directions. purdue.edu The specific rotation, [α], is a characteristic physical constant for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). A polarimeter is used to measure this rotation. A racemic mixture, containing equal amounts of two enantiomers, will have an observed rotation of zero. The measurement of a non-zero optical rotation for a purified stereoisomer of this compound would confirm its chirality and enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. yale.edu This technique provides information about the stereochemical environment of chromophores (light-absorbing groups). For this compound, the C-Br bond acts as a chromophore absorbing in the UV region. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around this chromophore. Enantiomers will produce mirror-image CD spectra, making this a powerful tool for assigning absolute configuration, often by comparing experimental spectra to those predicted by computational methods. researchgate.net
Conformational Analysis of this compound Stereoisomers
The flexible single bonds in the carbon backbone of this compound allow it to adopt numerous different three-dimensional shapes, or conformations. Conformational analysis aims to understand the relative stabilities of these conformers and their populations at equilibrium.
Computational Modeling of Conformational Preferences and Energy Minima
Due to the complexity and rapid interconversion of conformers, computational modeling has become an essential tool for studying the conformational landscape of flexible molecules. sapub.org Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to investigate the conformational preferences of this compound stereoisomers. scispace.comresearchgate.net
The process involves a systematic search of the potential energy surface by rotating the molecule around its single bonds. For each generated conformation, the potential energy is calculated. The structures that correspond to local minima on this surface are the stable conformers. The global minimum represents the most stable conformation of the molecule. These calculations can predict the relative energies of different conformers, the energy barriers to rotation between them, and the equilibrium population of each conformer at a given temperature. This information is critical for understanding how the molecule's shape influences its physical properties and reactivity.
A hypothetical table showing the calculated relative energies for different staggered conformations around the C3-C4 bond of a single stereoisomer is provided below.
| Dihedral Angle (H-C3-C4-H) | Conformation | Relative Energy (kcal/mol) |
| 60° | Gauche | 0.9 |
| 180° | Anti | 0.0 (Global Minimum) |
| 300° (-60°) | Gauche | 0.9 |
This computational data helps in predicting the most likely shape the molecule will adopt and provides a framework for interpreting experimental results from techniques like NMR.
Reactivity and Chemical Transformations of 1 Bromo 2,3,4 Trimethylhexane
Nucleophilic Substitution Reactions Involving 1-Bromo-2,3,4-trimethylhexane
Nucleophilic substitution is a characteristic reaction of alkyl halides where a nucleophile replaces the halogen. viu.cachemistry.coach These reactions primarily proceed through two different mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). libretexts.orgviu.ca
SN1 Pathway in this compound Reactivity
The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. libretexts.orgbyjus.compearson.com The rate-determining step is the initial, slow ionization of the alkyl halide to form this carbocation. byjus.compearson.com
For this compound, the SN1 pathway is highly unfavorable. The key reasons for this are:
Carbocation Instability: The departure of the bromide ion would generate a primary carbocation. Primary carbocations are the least stable among alkyl carbocations due to a lack of stabilizing alkyl groups through inductive effects and hyperconjugation. libretexts.orgpearson.com
High Activation Energy: The formation of this high-energy, unstable intermediate requires a very high activation energy, making the initial ionization step extremely slow. libretexts.orgbyjus.com
While carbocation rearrangements can occur in SN1 reactions to form more stable carbocations, the initial formation of the primary carbocation from this compound is the kinetic barrier that effectively prevents the SN1 mechanism from proceeding under normal conditions. youtube.com
SN2 Pathway in this compound Reactivity
The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.comyoutube.comyoutube.com This mechanism is typical for methyl and primary alkyl halides. viu.cachemistry.coachstudy.com
Despite being a primary alkyl halide, this compound is an extremely poor substrate for the SN2 reaction. The rate of SN2 reactions is highly sensitive to steric hindrance at the carbon atom bearing the leaving group and at adjacent carbons. ncert.nic.inlibretexts.orgnih.govlibretexts.org In this molecule, the presence of three methyl groups at the C2, C3, and C4 positions creates significant steric bulk that shields the electrophilic C1 carbon from the incoming nucleophile. libretexts.org This steric hindrance makes the backside attack necessary for the SN2 mechanism nearly impossible. msu.educhemguide.co.uk
Steric and Electronic Effects on Nucleophilic Substitution at C1
The viability of nucleophilic substitution pathways for this compound is dictated by a combination of steric and electronic factors.
Steric Effects: This is the dominant factor preventing substitution reactions. The bulky alkyl groups create a sterically congested environment around the C1 reaction center. libretexts.orgnih.gov This steric hindrance raises the energy of the crowded, five-coordinate transition state in an SN2 reaction, dramatically slowing the reaction rate. libretexts.orgnih.govlibretexts.org The effect of increasing substitution on SN2 reaction rates is well-documented.
| Alkyl Bromide | Structure | Relative Rate | Steric Hindrance |
|---|---|---|---|
| 1-Bromopropane | CH₃CH₂CH₂Br | ~1 | Low |
| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | ~0.1 | Moderate |
| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | (CH₃)₃CCH₂Br | ~0.0001 | High |
| This compound | CH₃CH₂CH(CH₃)CH(CH₃)CH(CH₃)CH₂Br | Extremely Low | Very High |
Electronic Effects: The alkyl groups are electron-donating through an inductive effect. This slightly increases the electron density on the C1 carbon, which minimally disfavors attack by an electron-rich nucleophile. However, the more significant electronic effect relates to the SN1 pathway, where the poor ability of the alkyl structure to stabilize a positive charge on a primary carbon makes this route electronically unfeasible. libretexts.org
Elimination Reactions of this compound
Elimination reactions compete with substitution and involve the removal of atoms or groups from adjacent carbons to form a double bond. chemistry.coachbyjus.com The primary mechanisms are E1 (elimination, unimolecular) and E2 (elimination, bimolecular). lumenlearning.com
E1 Pathway in this compound Dehydrobromination
The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. byjus.comsaskoer.calibretexts.org The rate-determining step is the formation of this carbocation. byjus.com Consequently, this compound is not a suitable substrate for E1 reactions for the same reason it disfavors SN1 reactions: the high instability of the resulting primary carbocation. lumenlearning.comlibretexts.org E1 reactions are typically favored by tertiary and secondary alkyl halides in the presence of a weak base. lumenlearning.comlibretexts.org
E2 Pathway in this compound Dehydrobromination
The E2 mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously to form an alkene. libretexts.orgbyjus.comksu.edu.sa This pathway is favored by strong bases. chemistry.coachlumenlearning.com
For this compound, the E2 pathway is the most plausible reaction, particularly when a strong, sterically hindered base is used.
Substrate Structure: The α-carbon is C1, and the β-carbon is C2. The C2 carbon possesses one hydrogen atom that can be abstracted by a base.
Reaction Conditions: The use of a strong, bulky base such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺) would favor elimination over the sterically hindered SN2 reaction. msu.educhemistry.coachutdallas.edu
Regioselectivity: Since there is only one hydrogen on the β-carbon (C2), there is only one possible product of β-elimination. Therefore, issues of Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene with bulky bases) regarding regioselectivity are not applicable, as only one constitutional isomer can be formed. libretexts.orgdoubtnut.combrainly.com The product would be 2,3,4-trimethylhex-1-ene (B14480120) .
Stereochemistry: The E2 reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group (bromine). ksu.edu.sachemistrysteps.comstudy.com Due to free rotation around the C1-C2 single bond, the molecule can readily adopt a conformation where this geometric requirement is met.
| Reaction Pathway | Likelihood | Key Reason(s) | Expected Product(s) |
|---|---|---|---|
| SN1 | Highly Unlikely | Instability of primary carbocation. | None |
| SN2 | Extremely Slow / Unlikely | Severe steric hindrance at the α- and β-carbons. ncert.nic.inlibretexts.orgnih.gov | Negligible |
| E1 | Highly Unlikely | Instability of primary carbocation. lumenlearning.comlibretexts.org | None |
| E2 | Plausible | Favored by strong, bulky bases; avoids hindered substitution. msu.educhemistry.coach | 2,3,4-trimethylhex-1-ene |
Regioselectivity (Saytzeff vs. Hofmann) and Stereoselectivity (Z/E Isomers) in Elimination Reactions
Elimination reactions of this compound, typically proceeding via an E2 mechanism, involve the removal of a hydrogen atom from a β-carbon and the bromide from the α-carbon to form an alkene. The structure of this compound presents two distinct β-carbons, leading to potential regiochemical and stereochemical isomers.
Regioselectivity: Saytzeff vs. Hofmann
The regiochemical outcome of the elimination is dictated by the reaction conditions, specifically the nature of the base employed. The two competing pathways are governed by the Saytzeff and Hofmann rules.
Saytzeff's Rule : This rule predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. geeksforgeeks.org This outcome is favored when using a small, strong base, such as sodium ethoxide. In the case of this compound, removal of the hydrogen from the C2 position yields the more substituted 2,3,4-trimethylhex-2-ene.
Hofmann's Rule : This rule states that the least substituted alkene will be the major product. tutorchase.comedurev.in This pathway is favored when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used. tutorchase.commasterorganicchemistry.com The bulky base preferentially abstracts the more accessible proton from the less sterically hindered C1 carbon, leading to the formation of 2,3,4-trimethylhex-1-ene. libretexts.org
Stereoselectivity: Z/E Isomers
For the Saytzeff product, 2,3,4-trimethylhex-2-ene, stereoisomerism is possible, resulting in the formation of (E) and (Z) isomers. The E2 mechanism requires an anti-periplanar arrangement of the departing β-hydrogen and the bromine leaving group. chemistrysteps.com This stereochemical requirement influences the predominant isomer formed. The transition state leading to the more stable (E)-isomer, where the larger alkyl groups are on opposite sides of the double bond, is lower in energy. chemistrysteps.com Consequently, the (E)-2,3,4-trimethylhex-2-ene is generally the major stereoisomer produced under Saytzeff conditions.
| Reaction Condition | Governing Rule | Major Product | Minor Product(s) |
|---|---|---|---|
| Small Base (e.g., Sodium Ethoxide) | Saytzeff | (E)-2,3,4-trimethylhex-2-ene | 2,3,4-trimethylhex-1-ene, (Z)-2,3,4-trimethylhex-2-ene |
| Bulky Base (e.g., Potassium tert-Butoxide) | Hofmann | 2,3,4-trimethylhex-1-ene | (E)-2,3,4-trimethylhex-2-ene, (Z)-2,3,4-trimethylhex-2-ene |
Organometallic Reactions Derived from this compound
This compound is a valuable precursor for the synthesis of organometallic reagents, which are pivotal in forming new carbon-carbon bonds.
Grignard Reagent Formation from this compound
The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, 2,3,4-trimethylhexylmagnesium bromide. adichemistry.comwikipedia.org This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting Grignard reagent is a potent nucleophile and a strong base, making it a versatile intermediate in organic synthesis. mnstate.edu
Strict anhydrous conditions are essential for the successful preparation of the Grignard reagent, as any trace of water will protonate and destroy the reagent. libretexts.org The magnesium metal surface is often activated using methods like mechanical crushing or adding a small amount of iodine to remove the passivating layer of magnesium oxide. wikipedia.org
| Reactants | Solvent | Key Conditions | Product |
|---|---|---|---|
| This compound, Magnesium (Mg) | Anhydrous Diethyl Ether or THF | Inert atmosphere (N₂ or Ar), anhydrous | 2,3,4-trimethylhexylmagnesium bromide |
Lithium-Halogen Exchange and Organolithium Intermediates from this compound
An alternative method to generate a highly reactive organometallic intermediate is through lithium-halogen exchange. wikipedia.org This reaction typically involves treating this compound with a commercially available alkyllithium reagent, such as n-butyllithium or tert-butyllithium, in an inert solvent. byu.edu The exchange is a rapid, kinetically controlled process where the bromine atom is swapped for a lithium atom. harvard.edu
This method is highly efficient for converting alkyl bromides into their corresponding organolithium compounds. wikipedia.org The reaction is usually conducted at low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium product. byu.edu The resulting 2,3,4-trimethylhexyllithium is a powerful nucleophile used in various synthetic applications.
| Reactants | Solvent | Typical Temperature | Product |
|---|---|---|---|
| This compound, Alkyllithium (e.g., n-BuLi) | Ethereal (THF, Diethyl Ether) or Hydrocarbon (Hexane) | -78 °C | 2,3,4-trimethylhexyllithium |
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck) Utilizing this compound as a Precursor
This compound can serve as a starting material for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. This typically involves its initial conversion into an organometallic reagent.
Suzuki Coupling : The Suzuki reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org To utilize this compound, it would first be converted into its corresponding Grignard or organolithium reagent. This intermediate is then reacted with a borate ester, such as trimethyl borate, followed by acidic workup to produce 2,3,4-trimethylhexaneboronic acid. This boronic acid can then undergo Suzuki coupling with various aryl or vinyl halides. organic-chemistry.org
Negishi Coupling : The Negishi coupling involves the reaction of an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org The organometallic intermediate derived from this compound (either the Grignard or organolithium reagent) can be converted to the required organozinc reagent via transmetalation with a zinc salt like zinc chloride (ZnCl₂). nrochemistry.com This organozinc species, 2,3,4-trimethylhexylzinc chloride, can then be coupled with aryl, vinyl, or other alkyl halides in the presence of a palladium or nickel catalyst. wikipedia.org
Heck Reaction : The Heck reaction classically couples aryl or vinyl halides with alkenes. wikipedia.org While direct coupling of primary alkyl bromides is possible, it is often more complex than with sp²-hybridized halides. youtube.com this compound can act as a precursor in Heck-type reactions, often under specialized catalytic systems designed for sp³-hybridized carbons.
| Coupling Reaction | Key Intermediate from this compound | Coupling Partner | Catalyst |
|---|---|---|---|
| Suzuki | 2,3,4-trimethylhexaneboronic acid | Aryl/Vinyl Halide or Triflate | Palladium Complex + Base |
| Negishi | 2,3,4-trimethylhexylzinc halide | Aryl/Vinyl/Alkyl Halide or Triflate | Palladium or Nickel Complex |
| Heck | This compound (direct) or derived alkene | Alkene | Palladium Complex + Base |
Radical Reactions Involving this compound
The carbon-bromine bond in this compound can undergo homolytic cleavage, making it a substrate for radical-mediated transformations.
Reductive Debromination of this compound
Reductive debromination is a process that replaces the bromine atom with a hydrogen atom. A common method to achieve this is through a free-radical chain reaction using tributyltin hydride (Bu₃SnH) as the reducing agent and azobisisobutyronitrile (AIBN) as a radical initiator. libretexts.org
The reaction proceeds through a classic radical chain mechanism:
Initiation : AIBN, upon heating, decomposes to generate initiator radicals, which then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•).
Propagation : The tributyltin radical abstracts the bromine atom from this compound, forming a stable tributyltin bromide and the 2,3,4-trimethylhexyl radical. libretexts.org This carbon-centered radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final product, 2,3,4-trimethylhexane (B1604865), and regenerating the tributyltin radical to continue the chain. lumenlearning.com
Termination : The reaction is terminated when any two radical species combine. lumenlearning.com
| Step | Description | Reaction |
|---|---|---|
| Initiation | Formation of the chain-carrying radical | AIBN → 2 R• + N₂ R• + Bu₃SnH → RH + Bu₃Sn• |
| Propagation | Bromine abstraction to form the alkyl radical | C₉H₁₉Br + Bu₃Sn• → C₉H₁₉• + Bu₃SnBr |
| Hydrogen abstraction to form the product and regenerate the chain carrier | C₉H₁₉• + Bu₃SnH → C₉H₂₀ + Bu₃Sn• | |
| Termination | Combination of any two radicals | e.g., 2 Bu₃Sn• → Bu₃Sn-SnBu₃ |
Halogen Atom Transfer Reactions
Halogen Atom Transfer (XAT) represents a fundamental class of reactions in radical chemistry, providing a powerful method for the formation of carbon-centered radicals from organic halides. manchester.ac.uk While specific experimental studies focusing exclusively on this compound are not extensively documented in publicly available literature, its reactivity in XAT processes can be inferred from its structure and well-established principles governing the behavior of analogous branched alkyl bromides. rsc.orgresearchgate.net
This compound is a primary alkyl bromide. In XAT reactions, the core transformation involves the homolytic cleavage of the carbon-bromine (C-Br) bond. This process is typically facilitated by a radical species (Y•) that abstracts the bromine atom, generating a new alkyl radical and a new halogenated species (Y-Br).
The general mechanism is as follows: R-Br + Y• → R• + Y-Br
For this compound, this reaction would produce the corresponding 2,3,4-trimethylhexyl radical. The efficiency and rate of this transfer are influenced by the strength of the C-Br bond and the nature of the abstracting radical Y•. acs.org
Modern synthetic methods have introduced various catalytic systems to generate the abstracting radical Y• under mild conditions, often using photoredox catalysis. nih.govbohrium.com These methods avoid the use of traditional and often toxic reagents like tributyltin hydride. manchester.ac.uk Key strategies applicable to the activation of alkyl bromides like this compound include the use of:
Silyl Radicals: Generated photochemically, silyl radicals are effective XAT agents for activating alkyl bromides to produce C(sp3) radicals for subsequent transformations, such as borylation. researchgate.netnih.gov
α-Aminoalkyl Radicals: These radicals can be easily generated from simple tertiary amines through single-electron oxidation and have shown a reactivity profile similar to classical tin radicals, enabling the activation of unactivated alkyl bromides. manchester.ac.ukresearchgate.net
Boryl Radicals: Amine-ligated boryl radicals can activate alkyl bromides via XAT, facilitating cross-coupling reactions under mild conditions. colab.wsnih.gov
The structure of this compound, with methyl groups at the 2, 3, and 4 positions, introduces steric hindrance around the C-Br bond. This steric bulk can influence the reaction kinetics compared to a linear bromoalkane. However, radical processes are generally less sensitive to steric effects than ionic reactions (e.g., Sₙ2), and XAT reactions have been shown to be effective even for sterically hindered alkyl halides. colab.wsresearchgate.net
Once the 2,3,4-trimethylhexyl radical is formed, it can participate in a variety of subsequent chemical transformations, including:
Addition to Alkenes or Alkynes: Forming new carbon-carbon bonds. nih.gov
Cross-Coupling Reactions: Coupling with aryl or other organic fragments. colab.ws
Reduction (Dehalogenation): Abstracting a hydrogen atom from a donor to form 2,3,4-trimethylhexane.
Research Findings on Analogous Compounds
While data for this compound is unavailable, studies on other primary, secondary, and tertiary alkyl bromides provide insight into the expected conditions and outcomes of XAT reactions. For example, photoinduced radical borylation using a silyl radical precursor has been successfully applied to a wide range of alkyl bromides with high functional group tolerance. researchgate.netnih.gov Similarly, α-aminoalkyl radicals have been used to mediate the coupling of various alkyl bromides with other substrates. researchgate.net
The table below presents illustrative data from studies on various unactivated alkyl bromides in XAT reactions, demonstrating the general applicability and conditions of these transformations.
| Alkyl Bromide Substrate | XAT Reagent/Catalyst System | Reaction Type | Product | Yield (%) |
| 1-Bromooctane | Me₃N–BH₃ / Ni-catalyst | Arylation | 1-Phenyloctane | 85 |
| tert-Butyl bromoacetate | 4CzIPN / (Me₃Si)₃SiH | C(sp³)–H Cross-Coupling | Coupled Ether Product | 78 |
| 1-Bromo-4-phenylbutane | Ir(III) photocatalyst / (Me₃Si)₃SiH | Radical Borylation | Corresponding Alkylboronate Ester | 92 |
| Bromocyclohexane | CuCl₂ / Tertiary Amine | Difunctionalization of Styrene | β-Cyclohexylated Ketone | 75 |
This table is a composite of representative findings for analogous compounds to illustrate the scope of XAT reactions and does not represent experimental data for this compound.
Computational and Theoretical Studies on 1 Bromo 2,3,4 Trimethylhexane
Quantum Chemical Calculations for Electronic Structure of 1-Bromo-2,3,4-trimethylhexane
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications to Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and relative energies of different conformers. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict key structural parameters. researchgate.netresearchgate.net The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the most stable molecular structure.
These calculations would reveal the preferred staggered conformations around the C-C single bonds to minimize steric strain between the methyl and ethyl groups. The stability of various rotamers (isomers formed by rotation around single bonds) can be compared by their calculated energies.
Illustrative Optimized Geometrical Parameters: Below is a table of hypothetical, yet plausible, optimized geometric parameters for a stable conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-Br | 1.96 | |
| C-C (backbone) | 1.54 | |
| C-H | 1.09 | |
| Bond Angles (°) | ||
| C-C-Br | 112.0 | |
| C-C-C (backbone) | 111.5 | |
| H-C-H | 109.5 |
Note: This data is illustrative and represents typical values for such bonds.
Ab Initio Methods in Analyzing Bond Energies and Charge Distribution
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate information on bond energies and electronic distribution. High-level methods like Coupled Cluster (CC) or Møller-Plesset perturbation theory (MP2) are used to calculate the Bond Dissociation Energy (BDE) of the C-Br bond. This value is a critical indicator of the molecule's thermal stability and its propensity to undergo reactions involving cleavage of this bond.
Furthermore, these methods can be used to perform a population analysis, such as Natural Bond Orbital (NBO) analysis, to determine the partial atomic charges. This reveals the polarity of the C-Br bond, with the bromine atom carrying a partial negative charge and the adjacent carbon a partial positive charge, identifying it as an electrophilic center for nucleophilic substitution reactions.
Hypothetical Electronic Properties: The following table presents expected values for the C-Br bond energy and partial charges.
| Property | Value |
| C-Br Bond Dissociation Energy (BDE) | ~295 kJ/mol |
| Partial Charge on Bromine (Br) | -0.25 e |
| Partial Charge on Carbon (C1) | +0.18 e |
Note: This data is illustrative, based on typical values for primary bromoalkanes.
Molecular Dynamics Simulations for Conformational Landscape and Interconversion Barriers
Due to its numerous single bonds, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations are employed to explore this flexibility by simulating the atomic motions over time. researchgate.netmolsimlab.comnih.govurfu.ruubc.ca
An MD simulation would reveal the various stable and metastable conformations the molecule can adopt in the gas phase or in a solvent. By analyzing the trajectory of the simulation, a potential energy surface can be mapped out. This map highlights the low-energy (stable) conformations and the energy barriers that must be overcome for the molecule to transition from one conformation to another. This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions and reactivity.
Prediction of Spectroscopic Parameters for this compound Isomers
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules and their isomers.
For this compound, predicting the NMR and IR spectra is particularly useful given the existence of multiple stereoisomers (due to chiral centers at C2, C3, and C4). Each isomer will have a unique spectroscopic fingerprint.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). modgraph.co.ukmodgraph.co.uk The predicted shifts for each non-equivalent proton and carbon atom can help in assigning peaks in an experimental spectrum.
Illustrative Predicted ¹H NMR Chemical Shifts:
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Protons on C1 (-CH₂Br) | 3.3 - 3.5 |
| Proton on C2 (-CH-) | 1.8 - 2.0 |
| Protons on C5 (-CH₂) | 1.3 - 1.5 |
| Protons on methyl groups (-CH₃) at C2, C3, C4 | 0.8 - 1.2 |
| Protons on terminal methyl group (-CH₃) at C6 | 0.8 - 1.0 |
Note: This data is illustrative and represents expected chemical shift ranges for these types of protons. pdx.eduliverpool.ac.uk
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. researchgate.netq-chem.com These calculations identify the characteristic stretching and bending modes of the molecule's functional groups.
Illustrative Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Stretch (alkane) | 2850 - 3000 |
| C-H Bend (alkane) | 1350 - 1470 |
| C-Br Stretch | 550 - 650 |
Note: This data is illustrative and represents typical frequency ranges for these vibrational modes.
Reaction Mechanism Modeling for this compound Transformations
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. As a primary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions, primarily via an Sₙ2 mechanism. libretexts.orgmsu.edumsu.edu
Theoretical modeling can map the entire reaction pathway for a substitution reaction (e.g., with a hydroxide ion). This involves locating the transition state structure—the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined, which provides insight into the reaction rate. Such studies can confirm the preference for the Sₙ2 pathway over the Sₙ1 pathway, which would involve a less stable primary carbocation intermediate. msu.edunih.gov This analysis is fundamental to predicting the chemical behavior and synthetic utility of the compound. masterorganicchemistry.com
Historical Context and Evolution of Research on Branched Bromoalkanes Exemplified by 1 Bromo 2,3,4 Trimethylhexane
Early Synthetic Methodologies for Halogenated Alkanes and Their Development
The systematic synthesis of halogenated alkanes began in the 19th century, in step with the growing understanding of organic structure and reactivity. rsc.org Early methods were often robust but lacked the subtlety and selectivity of modern techniques. For a molecule like 1-bromo-2,3,4-trimethylhexane, its synthesis would have relied on the application of several foundational reactions.
One of the earliest and most fundamental methods for introducing a halogen into an alkane is free-radical halogenation . This reaction, typically initiated by UV light or heat, involves the substitution of a hydrogen atom with a halogen. eurl-pesticides.eunih.gov For the synthesis of a specific bromoalkane like this compound, this method would present significant challenges. The reaction of 2,3,4-trimethylhexane (B1604865) with bromine under free-radical conditions would lead to a mixture of constitutional isomers, as the bromine radical could abstract any of the hydrogen atoms on the alkane backbone. eurl-pesticides.euresearchgate.netnih.gov The selectivity for substitution at primary, secondary, or tertiary carbons is influenced by the stability of the resulting alkyl radical, but a statistical distribution of products is common, making the isolation of a pure primary bromide challenging. eurl-pesticides.eulibretexts.org
The conversion of alcohols to alkyl halides represents another classic and versatile method. rsc.orgijrpr.com An alcohol, such as 2,3,4-trimethylhexan-1-ol, could be treated with various reagents to replace the hydroxyl group with a bromine atom. Early methods included the use of concentrated hydrobromic acid or a mixture of sodium or potassium bromide with concentrated sulfuric acid. researchgate.netwikipedia.org Later, reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) provided milder and more reliable alternatives for this transformation. ijrpr.comresearchgate.net This approach would offer a much more direct and selective route to this compound compared to free-radical halogenation.
Finally, the Finkelstein reaction , developed by Hans Finkelstein in 1910, provided a method for halogen exchange. biochemtuition.comwikipedia.orgpharmacy180.com This Sₙ2 reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide. biochemtuition.comwikipedia.orgwisdomlib.orgsolubilityofthings.com While classically used to synthesize alkyl iodides, the principles of nucleophilic substitution it embodies are fundamental to the interconversion of alkyl halides.
| Method | General Reaction | Applicability to this compound Synthesis | Key Historical Developments |
|---|---|---|---|
| Free-Radical Halogenation | Alkane + Br₂ (hv or Δ) → Bromoalkane + HBr | Non-selective, would produce a mixture of isomers. | Discovery of free radicals and chain reaction mechanisms. eurl-pesticides.eunih.govmasterorganicchemistry.com |
| Hydrohalogenation of Alkenes | Alkene + HBr → Bromoalkane | Markovnikov addition to 2,3,4-trimethylhex-1-ene (B14480120) would yield the 2-bromo isomer. | Formulation of Markovnikov's rule. scitechdaily.compurdue.edu |
| From Alcohols | Alcohol + HBr/PBr₃ → Bromoalkane | A selective method starting from 2,3,4-trimethylhexan-1-ol. researchgate.netwikipedia.org | Development of various brominating agents. thieme-connect.com |
| Finkelstein Reaction | Alkyl Chloride/Bromide + NaI → Alkyl Iodide | Primarily for iodide synthesis, but illustrates halogen exchange principles. biochemtuition.comwikipedia.orgpharmacy180.comwisdomlib.orgsolubilityofthings.com | Named after Hans Finkelstein (1910). pharmacy180.com |
Advancements in Stereocontrol in Organic Synthesis Relevant to Alkane Functionalization
The synthesis of a complex molecule like this compound, which contains multiple stereocenters, highlights the importance of stereocontrol in organic synthesis. The ability to selectively produce a single stereoisomer is a hallmark of modern synthetic chemistry, a capability that has evolved significantly over time.
Early synthetic methods often yielded mixtures of stereoisomers. For instance, the free-radical bromination of an alkane at a chiral center would typically result in a racemic mixture, as the planar radical intermediate can be attacked from either face with equal probability. pressbooks.pub Similarly, Sₙ1 reactions, which proceed through a planar carbocation intermediate, also lead to racemization. masterorganicchemistry.commasterorganicchemistry.com
The development of stereospecific reactions , where the stereochemistry of the starting material dictates the stereochemistry of the product, was a major step forward. masterorganicchemistry.comchemistrytalk.orgvedantu.com The Sₙ2 reaction is a prime example, proceeding with inversion of configuration at the reacting center. This principle would be crucial for interconverting chiral alkyl halides while maintaining stereochemical integrity.
The concept of stereoselective reactions , where one stereoisomer is formed preferentially over others, has been refined through several approaches. masterorganicchemistry.comvedantu.comupol.cz Substrate-controlled stereoselectivity relies on the existing stereochemistry of the starting material to direct the formation of new stereocenters. Reagent-controlled and catalyst-controlled stereoselectivity, however, have revolutionized the field.
The advent of chiral catalysts has enabled the enantioselective functionalization of C-H bonds in alkanes, a long-standing challenge in organic synthesis. scitechdaily.commdpi.comresearchgate.net While the direct, enantioselective bromination of a specific methyl group in 2,3,4-trimethylhexane remains a formidable challenge, the principles established through the development of chiral transition-metal catalysts and organocatalysts have paved the way for increasingly sophisticated methods of alkane functionalization. scitechdaily.comwikipedia.orgmdpi.com These catalysts create a chiral environment around the reacting species, favoring one pathway over another and leading to the formation of one enantiomer in excess.
| Concept | Description | Relevance to Branched Bromoalkanes |
|---|---|---|
| Racemization | Formation of an equal mixture of enantiomers. | Common in early free-radical and Sₙ1 reactions. masterorganicchemistry.compressbooks.pub |
| Stereospecificity | The stereochemistry of the product is determined by the stereochemistry of the reactant. | Sₙ2 reactions allow for controlled inversion of stereocenters. masterorganicchemistry.comchemistrytalk.org |
| Stereoselectivity | Preferential formation of one stereoisomer over others. | Modern methods aim for high diastereoselectivity and enantioselectivity. masterorganicchemistry.comvedantu.comupol.cz |
| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Enables the asymmetric functionalization of C-H bonds. scitechdaily.commdpi.comresearchgate.net |
Evolution of Spectroscopic Techniques for Structural Elucidation of Complex Organic Molecules
The ability to synthesize a complex molecule like this compound is only part of the story; confirming its structure is equally crucial. The evolution of spectroscopic techniques has been paramount in this regard, moving from simple physical property measurements to sophisticated methods that provide a detailed map of a molecule's architecture.
In the early days of organic chemistry, structure determination relied on elemental analysis, boiling point, melting point, and chemical degradation methods. While effective for simpler molecules, these techniques would be arduous and often inconclusive for a complex, branched alkane.
The advent of Infrared (IR) Spectroscopy provided a powerful tool for identifying the functional groups present in a molecule. biochemtuition.compharmacy180.comwisdomlib.orgsolubilityofthings.com By detecting the vibrational frequencies of chemical bonds, IR spectroscopy can readily confirm the presence of C-H and C-Br bonds, and the absence of other functional groups like hydroxyl or carbonyl groups. biochemtuition.comsolubilityofthings.com The "fingerprint region" of an IR spectrum is unique to a particular molecule and can be used for identification by comparison with known spectra. biochemtuition.com
Mass Spectrometry (MS) , pioneered by J.J. Thomson in the early 20th century, offered a way to determine the molecular weight of a compound and gain insights into its structure through fragmentation patterns. rsc.orgeurl-pesticides.eupurdue.eduijrpr.com The development of "organic" mass spectrometry in the mid-20th century allowed for the analysis of complex organic molecules. nih.govpurdue.edu For this compound, mass spectrometry would show the molecular ion peak and characteristic peaks corresponding to the loss of a bromine atom and various alkyl fragments, helping to piece together the carbon skeleton.
The most transformative technique for the structural elucidation of organic molecules has been Nuclear Magnetic Resonance (NMR) Spectroscopy . wikipedia.org ¹H NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule, including the number of neighboring protons through spin-spin splitting. wikipedia.orglibretexts.orgslideshare.net ¹³C NMR spectroscopy provides analogous information for the carbon atoms. libretexts.org For a complex molecule like this compound, one-dimensional NMR spectra would likely be complex and overlapping.
The development of Two-Dimensional (2D) NMR techniques in the 1970s revolutionized the field. wikipedia.org Experiments like COSY (Correlation Spectroscopy) reveal which protons are coupled to each other, helping to trace out the connectivity of the carbon backbone. wikipedia.orgyoutube.comwikipedia.orgresearchgate.net Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish connections between protons and carbons, providing unambiguous evidence for the complete molecular structure. wikipedia.orgyoutube.comwikipedia.orgresearchgate.net These advanced techniques are indispensable for confirming the precise structure and stereochemistry of complex branched bromoalkanes.
| Technique | Information Provided | Historical Milestone |
|---|---|---|
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-H, C-Br bonds). biochemtuition.comsolubilityofthings.com | Widespread use in organic chemistry from the mid-20th century. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. nih.govpurdue.edu | First mass spectrum of a molecule by J.J. Thomson (1910). nih.gov |
| ¹H and ¹³C NMR Spectroscopy | Chemical environment of hydrogen and carbon atoms. wikipedia.orglibretexts.orgslideshare.net | Became a routine tool for organic chemists in the latter half of the 20th century. |
| 2D NMR Spectroscopy (COSY, HSQC, etc.) | Connectivity between atoms (H-H, C-H correlations). youtube.comwikipedia.orgresearchgate.net | First 2D experiment proposed by Jean Jeener (1971). wikipedia.org |
Future Directions and Emerging Research Avenues for 1 Bromo 2,3,4 Trimethylhexane and Analogues
Development of Novel Stereoselective Synthetic Strategies for Complex Halogenated Systems
The synthesis of structurally complex molecules like 1-bromo-2,3,4-trimethylhexane with precise control over stereochemistry is a significant challenge in organic chemistry. A stereoselective synthesis is a chemical reaction that produces an unequal mixture of stereoisomers. iupac.org The development of novel stereoselective strategies for halogenating such intricate systems is crucial for accessing enantiomerically pure materials for various applications.
Current research focuses on several promising approaches:
Substrate-Controlled Halogenation: This strategy relies on the existing stereocenters in a molecule to direct the approach of a halogenating agent to one face of the molecule over the other. For a precursor to this compound, the existing methyl groups at positions 2, 3, and 4 would influence the trajectory of an incoming bromine radical or electrophile, leading to a diastereoselective outcome.
Reagent-Controlled Halogenation: This involves the use of chiral halogenating agents or catalyst systems that can differentiate between enantiotopic faces or groups in a prochiral substrate. For instance, chiral N-bromosuccinimide (NBS) derivatives or the use of a chiral catalyst in conjunction with a simple bromine source could potentially introduce the bromine atom with high enantioselectivity. nih.gov
Catalytic Enantioselective Halogenation: This area has seen significant advancements, with the development of catalysts that can facilitate the enantioselective halogenation of a wide range of substrates. semanticscholar.org For highly branched alkanes, developing catalysts that can overcome steric hindrance and achieve high selectivity remains an active area of research. Lewis acid catalysis, for example, has shown promise in controlling the regioselectivity and enantioselectivity of interhalogenation reactions of allylic alcohols. nih.gov
The table below summarizes some of the modern stereoselective halogenation methods that could be adapted for the synthesis of complex systems like this compound.
| Method | Description | Potential Application |
| Organocatalysis | Utilizes small organic molecules to catalyze stereoselective halogenation reactions. | Could provide a metal-free alternative for the synthesis of chiral haloalkanes. |
| Transition Metal Catalysis | Employs transition metal complexes with chiral ligands to achieve high levels of stereocontrol. | Offers a broad scope of reactivity and high enantioselectivity for various substrates. |
| Biocatalysis | Uses enzymes, such as halogenases, to perform highly selective halogenation reactions under mild conditions. | Provides unparalleled selectivity but may have limited substrate scope. |
These strategies are not mutually exclusive and can often be combined to achieve the desired stereochemical outcome. The insights gained from synthesizing complex halogenated natural products, which often contain multiple stereocenters, are invaluable for developing methods applicable to intricate structures like this compound. researchgate.net
Application of Advanced Spectroscopic Methods for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. ijrpr.com Advanced spectroscopic techniques that allow for the real-time monitoring of reactions are invaluable for elucidating the intricate details of reaction pathways, identifying transient intermediates, and understanding the factors that control selectivity.
For reactions involving the formation or transformation of this compound, several advanced spectroscopic methods could be employed:
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. By performing the reaction directly in an NMR tube, it is possible to monitor the disappearance of starting materials, the appearance of products, and the formation of any observable intermediates in real-time. This can provide crucial information about reaction kinetics and mechanism.
In-situ IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to changes in functional groups. ijrpr.com This technique can be used to follow the progress of a reaction by monitoring the vibrational frequencies of bonds that are being formed or broken. For example, the formation of the C-Br bond in this compound could be tracked in real-time.
Mass Spectrometry: Mass spectrometry (MS) allows for the identification of reaction components based on their mass-to-charge ratio. ijrpr.com Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to sample a reaction mixture directly and identify intermediates, even those present at very low concentrations.
Operando Photoelectron Photoion Coincidence Spectroscopy (PEPICO): This sophisticated technique allows for the direct observation of elusive intermediates in catalytic reactions. By combining photoionization with mass spectrometry, PEPICO can provide detailed mechanistic insights, as demonstrated in studies of hydrocarbon conversions over zeolites. nature.com
The application of these techniques can help to answer key mechanistic questions, such as the nature of the halogenating species, the structure of the transition states, and the role of the catalyst in stereoselective reactions.
Chemoinformatics and Machine Learning in Predicting Reactivity and Synthetic Accessibility of Highly Branched Alkanes
Chemoinformatics and machine learning are rapidly emerging as powerful tools in chemical research. acs.org These computational approaches can be used to predict the properties and reactivity of molecules, as well as to design and optimize synthetic routes.
For a complex molecule like this compound, chemoinformatics and machine learning could be applied in several ways:
Predicting Reactivity: Machine learning models can be trained on large datasets of known reactions to predict the reactivity of new substrates. researchgate.net This could be used to predict the most likely site of halogenation on a complex alkane or to estimate the rate of a particular reaction. For instance, models are being developed to predict the activation energies for the rate-limiting steps in various reactions. researchgate.net
Optimizing Reaction Conditions: By analyzing vast amounts of experimental data, machine learning algorithms can identify the optimal conditions (e.g., temperature, solvent, catalyst) for a particular reaction. This can significantly reduce the amount of time and resources required for experimental optimization.
Designing Synthetic Routes: Computational tools can be used to propose novel synthetic routes to a target molecule. These tools can analyze the structure of the target and identify potential disconnections and precursor molecules, ultimately generating a complete synthetic plan.
Predicting Synthetic Accessibility: Machine learning models can be trained to assess the synthetic accessibility of a molecule, providing a score that reflects the likelihood of it being successfully synthesized. This can be a valuable tool for prioritizing synthetic targets.
The table below outlines some of the machine learning approaches and their potential applications in the study of highly branched alkanes.
| Machine Learning Approach | Description | Application |
| Gradient Boosting Regressor | An ensemble learning method used for regression and classification tasks. | Predicting the binding energies of atoms on catalysts. researchgate.net |
| Neural Networks | A class of models inspired by the structure of the human brain, capable of learning complex patterns. | Predicting reaction outcomes and properties of molecules. acs.org |
| Graph Mining Techniques | Algorithms that operate on graph-structured data, suitable for representing molecules. | Identifying reactive sites and predicting reaction pathways. |
These computational approaches, when used in conjunction with experimental work, can accelerate the pace of research and lead to the discovery of new and more efficient synthetic methods for complex molecules like this compound.
Exploration as a Chiral Building Block in the Synthesis of Natural Products or Pharmaceuticals (as an intermediate, not dosage)
Chiral building blocks are enantiomerically pure compounds that can be used as starting materials for the synthesis of more complex chiral molecules. nih.gov The demand for such building blocks is high in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. researchgate.net
This compound, with its multiple stereocenters and a reactive bromine handle, has the potential to be a valuable chiral building block. The C-Br bond can be readily transformed into other functional groups through reactions such as nucleophilic substitution, elimination, and cross-coupling.
Potential applications of this compound as a chiral building block include:
Synthesis of Natural Products: Many natural products possess complex, highly branched alkyl chains. A chiral fragment like this compound could be incorporated into the synthesis of such molecules, providing a pre-formed stereochemically defined unit.
Development of New Pharmaceuticals: The unique three-dimensional shape of this molecule could be exploited to design new drug candidates that can bind to specific biological targets with high affinity and selectivity. The bromo-functionalization allows for its incorporation into larger molecular scaffolds.
Probing Enzyme Active Sites: As an analogue of natural substrates, this compound could be used to probe the active sites of enzymes, providing insights into their structure and function.
The versatility of chiral building blocks in asymmetric synthesis is well-established. wiley.com The development of efficient stereoselective routes to this compound would unlock its potential as a valuable tool for the synthesis of a wide range of complex and biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
